REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[O:17]1[C:21]2([CH2:26][CH2:25][C:24](=[O:27])[CH2:23][CH2:22]2)[O:20][CH2:19][CH2:18]1>C1COCC1>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([C:24]2([OH:27])[CH2:25][CH2:26][C:21]3([O:20][CH2:19][CH2:18][O:17]3)[CH2:22][CH2:23]2)[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
3.84 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.884 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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O1CCOC12CCC(CC2)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 30 minutes at −78° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction was stirred for 1 h at −70° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 1 N HCl
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic portions were separated
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.19 mmol | |
AMOUNT: MASS | 1.87 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |